(2-Nitrophenyl)carbamic acid

Biochemical Research Enzymology Pesticide Development

This ortho-nitro carbamic acid is a critical building block for SAR and mechanistic studies. Its unique steric inhibition of resonance (SIR) alters hydrolytic pathways and enzymatic recognition compared to the para isomer. This makes it ideal for negative control probes, enzyme active-site mapping, and caged-compound precursor development. Procure this high-purity reference standard to ensure empirical validation of steric and electronic constraints in your research.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 5167-82-8
Cat. No. B14746921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitrophenyl)carbamic acid
CAS5167-82-8
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c10-7(11)8-5-3-1-2-4-6(5)9(12)13/h1-4,8H,(H,10,11)
InChIKeyXDDFMQJPLRZESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2-Nitrophenyl)carbamic acid (CAS 5167-82-8): Core Properties and Procurement Essentials


(2-Nitrophenyl)carbamic acid (CAS 5167-82-8) is an aromatic carbamic acid derivative with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol, characterized by an ortho-nitro substituent on the phenyl ring [1]. The compound is structurally defined by its IUPAC name and an InChI key that distinguishes it from its para-nitro positional isomer, (4-nitrophenyl)carbamic acid (CAS 5167-81-7) [2]. As a carbamic acid, it exists in equilibrium with its decarboxylated products and is often utilized as a precursor to carbamate esters or as a building block in organic synthesis [3].

Why (2-Nitrophenyl)carbamic acid (CAS 5167-82-8) Cannot Be Substituted by Close Analogs


The ortho-nitro substitution in (2-nitrophenyl)carbamic acid imparts fundamental steric and electronic properties that are not shared by its para- or meta- isomers, leading to quantifiable differences in reaction mechanism, spectroscopic signature, and biological interaction [1]. Specifically, steric crowding forces the 2-nitro group out of plane with the benzene ring, reducing its electron-withdrawing resonance effect and fundamentally altering its chemical behavior [2]. These distinctions are not merely theoretical; they have been demonstrated to affect enzymatic recognition, hydrolytic pathway selection, and solid-state structure, making generic substitution without prior empirical validation a significant scientific risk [3].

Quantitative Evidence: Head-to-Head Performance Data for (2-Nitrophenyl)carbamic acid (CAS 5167-82-8) vs. Comparators


Enzyme Inhibition Kinetics: Ortho vs. Meta vs. Para Substitution on Acetylcholinesterase

In a direct comparison of ortho-, meta-, and para-nitrophenyl carbamates as inhibitors of bovine erythrocyte acetylcholinesterase, the ortho-substituted compound exhibited the highest carbamylation rate constant (k2) among the three isomers [1]. This demonstrates that positional isomerism on the nitrophenyl ring directly modulates the rate of enzyme inactivation.

Biochemical Research Enzymology Pesticide Development

Hydrolytic Mechanism Divergence: Ortho vs. Para N-Methylcarbamates in Basic Media

Under basic hydrolysis conditions, methyl N-methyl-N-(4-nitrophenyl)carbamate undergoes preferential C-N bond breaking, whereas the 2-nitro isomer, methyl N-methyl-N-(2-nitrophenyl)carbamate, decomposes via a tetrahedral intermediate with preferential C-O bond breaking [1]. This indicates a fundamental mechanistic shift induced by the ortho-nitro group.

Organic Synthesis Reaction Mechanism Stability Studies

Antibody Recognition and Catalysis: Ortho vs. Para Substrate Discrimination

A catalytic antibody specifically raised to hydrolyze 4-nitrophenylcarbamate substrates failed completely to catalyze the hydrolysis of its 2-nitrophenyl analogue, demonstrating that a single positional shift from para to ortho abolishes enzymatic recognition and turnover [1]. This was a key control experiment confirming the specificity of the antibody-hapten interaction.

Immunochemistry Catalytic Antibodies Bioconjugation

Solid-State Polymorphism and IR Spectroscopic Signature: Ortho vs. Para Carbamates

In the solid state, N-alkyl-o-nitrophenylcarbamates exhibit two distinct carbonyl stretching bands in the 1700-1800 cm⁻¹ region of their IR spectra, whereas analogous p-nitrophenylcarbamates present only a single carbonyl band [1]. X-ray diffraction analysis confirmed that ortho derivatives possess more than one molecule in the asymmetric unit, a feature not observed in the para isomers [1].

Material Science Analytical Chemistry Crystallography

Photochemical Performance: 2-Nitrophenyl Ethyl Derivatives as Rapid Photocages

The O-[1-(2-nitrophenyl)ethyl] derivative of choline was identified as the top-performing photolabile precursor among a series of three compounds (A-C), exhibiting a quantum yield of 0.27 and an exceptionally rapid photolysis rate of 6.8 × 10⁴ s⁻¹ at pH 6.5 [1]. This rate is orders of magnitude faster than many alternative caging groups, enabling microsecond time-scale release of bioactive molecules.

Photopharmacology Caged Compounds Time-Resolved Studies

Acidity and Decarboxylation Kinetics: Para Isomer as Baseline for Class

The pKa of p-nitrophenylcarbamic acid has been experimentally determined to be 4.2, providing a key thermodynamic benchmark for the entire class of nitrophenylcarbamic acids [1]. While a direct pKa for the ortho-isomer was not located, this value establishes a critical baseline for understanding the acid-base behavior and decarboxylation susceptibility of the 2-nitro derivative, which is expected to differ due to steric inhibition of resonance.

Physical Organic Chemistry Reaction Kinetics Stability Studies

Optimal Research and Industrial Scenarios for Procuring (2-Nitrophenyl)carbamic acid (CAS 5167-82-8)


Enzymology and Chemical Biology Studies: Exploiting Ortho-Specific Reactivity

Based on the direct evidence that the 2-nitrophenyl carbamate scaffold exhibits a distinct carbamylation rate profile compared to its meta- and para- isomers on acetylcholinesterase [1], and that a catalytic antibody selectively hydrolyzes the para but not the ortho analogue [2], this compound is ideally suited for structure-activity relationship (SAR) campaigns and enzyme mechanism studies. Procurement should be prioritized for research groups designing negative control probes or seeking to map the steric and electronic constraints of enzyme active sites or antibody paratopes.

Development of Fast Photolabile Caging Groups and Probes

The 2-nitrophenyl ethyl moiety, which can be derived from or related to the carbamic acid scaffold, has demonstrated a high quantum yield (0.27) and an exceptionally rapid photolysis rate (6.8 × 10⁴ s⁻¹) that outperforms other analogs in its class [1]. (2-Nitrophenyl)carbamic acid is therefore a key precursor or building block for laboratories developing next-generation 'caged' neurotransmitters, enzyme inhibitors, or signaling molecules where microsecond temporal resolution is required, such as in time-resolved crystallography or electrophysiology.

Analytical Quality Control and Polymorph Screening in Solid-State Chemistry

The unique solid-state spectroscopic signature of ortho-nitrophenylcarbamates, characterized by a split carbonyl stretching band in IR spectra due to multiple molecules in the asymmetric unit [1], provides a powerful and non-destructive analytical tool. Procurement of (2-nitrophenyl)carbamic acid is recommended for analytical chemistry and materials science laboratories that require a reference standard for distinguishing positional isomers or for studying the impact of molecular conformation on crystal packing and polymorphism.

Mechanistic Organic Chemistry: Investigating Steric Inhibition of Resonance

The ortho-nitro substituent in this compound provides a classic system for studying the steric inhibition of resonance (SIR) effect. As evidenced by its divergent hydrolytic mechanism (preferential C-O vs. C-N bond breaking) compared to the para isomer under basic conditions [1], (2-nitrophenyl)carbamic acid is a valuable reagent for physical organic chemistry research. It allows for the quantitative investigation of how out-of-plane twisting of a substituent alters reaction pathways, leaving group ability, and overall reaction kinetics.

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